molecular formula C10H10F2N4 B12271762 2-(4,4-Difluoropiperidin-1-yl)pyrimidine-4-carbonitrile

2-(4,4-Difluoropiperidin-1-yl)pyrimidine-4-carbonitrile

Cat. No.: B12271762
M. Wt: 224.21 g/mol
InChI Key: BVKRQBMEUPFNHE-UHFFFAOYSA-N
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Description

2-(4,4-Difluoropiperidin-1-yl)pyrimidine-4-carbonitrile is a heterocyclic organic compound that combines the structural elements of piperidine and pyrimidine

Preparation Methods

The synthesis of 2-(4,4-Difluoropiperidin-1-yl)pyrimidine-4-carbonitrile typically involves the reaction of piperidine with pyrimidine derivatives. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-(4,4-Difluoropiperidin-1-yl)pyrimidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles. .

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor in certain biochemical pathways.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4,4-Difluoropiperidin-1-yl)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds to 2-(4,4-Difluoropiperidin-1-yl)pyrimidine-4-carbonitrile include:

    Pyrimidine, 4-bromo-2-(4,4-difluoro-1-piperidinyl): Shares a similar core structure but with different substituents.

    4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Known for its selective inhibition of protein kinase B (Akt).

    (4,4-Difluoropiperidin-1-yl)(piperidin-3-yl)methanone: Another compound with a similar piperidine structure .

Properties

Molecular Formula

C10H10F2N4

Molecular Weight

224.21 g/mol

IUPAC Name

2-(4,4-difluoropiperidin-1-yl)pyrimidine-4-carbonitrile

InChI

InChI=1S/C10H10F2N4/c11-10(12)2-5-16(6-3-10)9-14-4-1-8(7-13)15-9/h1,4H,2-3,5-6H2

InChI Key

BVKRQBMEUPFNHE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(F)F)C2=NC=CC(=N2)C#N

Origin of Product

United States

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